1,2-Bis(chloromethoxy)ethane

Description

Contextualizing 1,2-Bis(chloromethoxy)ethane within the Haloether Class

This compound belongs to the haloether class of organic compounds. nih.gov These are ethers in which one or more hydrogen atoms have been replaced by a halogen. Specifically, it is a chloroalkyl ether. The presence of the chlorine atoms and the ether linkages are key to its chemical reactivity.

The reactivity of haloethers is influenced by the nature of the halogen and the structure of the alkyl group. In the case of this compound, the two chloromethoxy groups attached to an ethane (B1197151) backbone make it a bifunctional compound. This bifunctionality allows it to act as a cross-linking agent in polymerization reactions and as a building block in the synthesis of more complex molecules. nih.gov

Nomenclature and Structural Representation of this compound

The systematic IUPAC name for this compound is this compound. nih.govsigmaaldrich.com It is also known by other names, including ethylene (B1197577) glycol bis(chloromethyl) ether. nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| Molecular Formula | C4H8Cl2O2 ncats.ioepa.govscbt.com |

| Molecular Weight | 159.01 g/mol epa.govscbt.com |

| CAS Number | 13483-18-6 sigmaaldrich.comepa.govscbt.com |

| InChI Key | IDFLGSYEBJNWMK-UHFFFAOYSA-N sigmaaldrich.comncats.io |

| SMILES | C(COCCl)OCCl nih.gov |

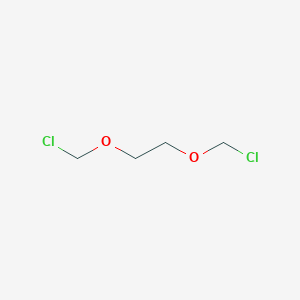

The structure of this compound consists of a central ethane molecule (C2H4) where two hydrogen atoms, one from each carbon, are replaced by a chloromethoxy group (-OCH2Cl).

Historical Perspective of this compound Research and Development

While not used commercially, this compound has been the subject of research for various potential applications. nih.gov Investigations have explored its use in treating cellulosic textiles to impart crease resistance and improve wet strength and dyeing capabilities. nih.gov Other areas of research have included its potential as a stabilizer for vulcanized rubbers, a curing agent for epoxy resins, and in the preparation of light-sensitive polymers for lithographic plates. nih.gov Furthermore, it has been studied for its role in the synthesis of ion-exchange resins. nih.gov

The synthesis of this compound has been a subject of study, with one of the most well-documented methods involving the reaction of triethylene glycol with thionyl chloride in the presence of pyridine. evitachem.com This method is noted for its high yield of 91%. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(chloromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-3-7-1-2-8-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFLGSYEBJNWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020170 | |

| Record name | Bis-1,2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1,2-Bis(chloromethoxy)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

99-100 °C @ 22 mm Hg | |

| Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water | |

| Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2879 @ 14 deg/15 °C | |

| Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

13483-18-6 | |

| Record name | 1,2-Bis(chloromethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13483-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(chloromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(chloromethoxy)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-bis(chloromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis-1,2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(chloromethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(CHLOROMETHOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W2G7H6SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Bis(CHLOROMETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Fundamental Chemical Reactivity and Mechanistic Studies of 1,2 Bis Chloromethoxy Ethane

Alkylating Properties and Mechanisms of Action

As a bifunctional α-chloroether, 1,2-bis(chloromethoxy)ethane is anticipated to be a strong alkylating agent, capable of reacting with a wide range of nucleophiles. The mechanism of these alkylation reactions can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. The operative mechanism is dependent on factors such as the nature of the nucleophile, the solvent polarity, and the reaction conditions.

The SN1 mechanism would involve the initial, rate-determining departure of a chloride ion to form a resonance-stabilized oxocarbenium ion intermediate. The adjacent oxygen atom's lone pair of electrons can delocalize to stabilize the positive charge on the carbon atom. This highly electrophilic intermediate would then rapidly react with a nucleophile. The bifunctional nature of this compound allows for this process to potentially occur at both ends of the molecule, leading to cross-linking reactions.

Alternatively, the SN2 mechanism would involve a direct, concerted attack by a nucleophile on the carbon atom bearing the chlorine, with the simultaneous departure of the chloride ion. This pathway is more likely to be favored with strong, unhindered nucleophiles and in less polar solvents. Given the primary nature of the carbon centers, an SN2 pathway is a significant possibility.

The general reactivity of α-chloroethers suggests that they are more reactive than typical primary alkyl chlorides in nucleophilic substitution reactions due to the stabilization of the transition state by the adjacent oxygen atom.

Table 1: Comparison of Plausible Mechanistic Pathways for Alkylation by this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Formation of the oxocarbenium ion | Concerted attack of the nucleophile and departure of the leaving group |

| Intermediate | Resonance-stabilized oxocarbenium ion | None (a transition state) |

| Kinetics | First-order in this compound | Second-order (first-order in both reactants) |

| Favored by | Polar, protic solvents; weaker nucleophiles | Aprotic, nonpolar solvents; strong nucleophiles |

| Stereochemistry | Racemization if a chiral center is formed | Inversion of configuration at the reaction center |

Nucleophilic Reactivity Profiles of this compound

Due to its potent electrophilic nature, this compound is expected to react with a diverse array of nucleophiles. The presence of two reactive sites allows for the possibility of both mono- and di-substitution products, as well as polymerization or cross-linking if the nucleophile is also polyfunctional.

Common classes of nucleophiles that would be expected to react readily with this compound include:

Oxygen Nucleophiles: Water, alcohols, and carboxylates will react to form diols, ethers, and esters, respectively. The hydrolysis in the presence of water is likely to be rapid, yielding ethylene (B1197577) glycol, formaldehyde, and hydrochloric acid.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines will undergo alkylation to form corresponding amines. Due to the high reactivity, polyalkylation is a likely side reaction.

Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles and would react efficiently to form thioethers.

Carbon Nucleophiles: Organometallic reagents and enolates could potentially be alkylated, though the high reactivity and potential for side reactions with the ether oxygen might complicate these reactions.

The reactivity of this compound makes it a potential cross-linking agent for polymers containing nucleophilic functional groups, such as cellulose (B213188) or proteins.

Table 2: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Expected Product Type | Potential for Cross-linking |

|---|---|---|---|

| Oxygen | Water (H₂O) | Diol (via hydrolysis) | High (leading to polymers) |

| Ethanol (CH₃CH₂OH) | Diether | High | |

| Nitrogen | Ammonia (NH₃) | Polyamine | High |

| Sulfur | Ethanethiol (CH₃CH₂SH) | Dithioether | High |

Theoretical Studies on Reaction Pathways and Intermediates

While no specific theoretical studies on the reaction pathways and intermediates of this compound have been identified in the current literature, computational studies on the closely related and structurally similar compound, bis(chloromethyl) ether (BCME), can provide valuable insights.

Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the reaction mechanisms. Such studies could:

Calculate the energetics of the SN1 and SN2 pathways: By modeling the transition states and intermediates for both mechanisms, the activation energies can be calculated, providing a theoretical prediction of the favored pathway under different conditions.

Characterize the structure of the oxocarbenium ion intermediate: Computational methods can provide detailed information on the geometry and charge distribution of this key intermediate in the SN1 pathway, confirming the extent of resonance stabilization provided by the ether oxygen.

Investigate the role of the solvent: Theoretical models can incorporate solvent effects to understand how different solvent environments influence the relative energies of the reactants, transition states, and intermediates, thereby affecting the reaction mechanism and rate.

Explore the potential energy surface for reactions with different nucleophiles: This would allow for a more detailed understanding of the nucleophilic reactivity profile of this compound.

Based on studies of similar α-chloroethers, it is highly probable that the reaction pathway is sensitive to the electronic and steric nature of the nucleophile. Stronger, less hindered nucleophiles would favor an SN2 pathway, while weaker or bulkier nucleophiles, particularly in polar solvents, would likely proceed via an SN1 mechanism involving the formation of the stabilized oxocarbenium ion.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Bis(chloromethyl) ether |

| Ethylene glycol |

| Formaldehyde |

| Hydrochloric acid |

| Ethanol |

| Ammonia |

Advanced Synthetic Applications of 1,2 Bis Chloromethoxy Ethane

Utility in Organic Synthesis as a Building Block

As a bifunctional molecule, 1,2-Bis(chloromethoxy)ethane possesses two reactive chloromethoxy groups, making it a candidate for use as a crosslinking agent or a linker in more complex molecular architectures. The presence of the flexible ethane (B1197151) diether core offers specific spatial and conformational properties to the molecules derived from it. However, detailed, publicly available research specifying its role as a building block in targeted organic synthesis is limited, with much of its documented potential residing in the field of polymer science. echemi.com Chemical suppliers typically provide this compound for research and development purposes, indicating its use in exploratory synthetic studies. scbt.comsimsonpharma.com

Role as a Pharmaceutical Intermediate in Targeted Syntheses

There are no available case reports or epidemiological studies that document the use of this compound as an intermediate in the synthesis of pharmaceutical compounds. inchem.org While structurally similar chloroalkyl ethers have found applications in various manufacturing processes, including pharmaceuticals, specific evidence for the inclusion of this compound in drug synthesis pathways is not present in the reviewed scientific literature. ca.gov Its intended use, as stated by suppliers, is for research purposes only and it is not approved for human consumption. simsonpharma.com

Applications in Polymer Chemistry and Material Science Innovations

Investigations into the utility of this compound have been most prominent in the realm of polymer and material science. echemi.com The compound's bifunctional nature allows it to connect polymer chains, leading to the formation of cross-linked networks that can significantly alter the properties of the base material. Research has focused on its potential in several key areas. echemi.com

Curing Agents for Epoxy Resins

The compound has been investigated for its potential role as a curing agent for epoxy resins. echemi.com In this application, the chlorine atoms would serve as leaving groups, allowing the methoxyethane structure to form stable ether linkages with the epoxy polymer backbone. This cross-linking process transforms the liquid resin into a hard, thermoset material with enhanced mechanical and thermal properties.

Stabilizers for Vulcanized Rubbers

Another researched application is its use as a stabilizer for vulcanized rubbers. echemi.com The introduction of this compound into a rubber matrix could potentially enhance the material's resistance to degradation from environmental factors such as heat, oxygen, and ozone, thereby extending its service life.

Preparation of Light-Sensitive Polymers for Lithographic Plates

This compound has been explored for its utility in preparing light-sensitive polymers, which are crucial components of lithographic plates used in printing and microfabrication. echemi.com In this context, it would likely function as a cross-linking agent that can be activated by light, allowing for the creation of precise patterns on the plate's surface.

Synthesis of Ion-Exchange Resins

The synthesis of ion-exchange resins represents another area of investigation for this compound. echemi.comca.gov Ion-exchange resins are polymers with charged functional groups that can exchange ions with a surrounding solution. uci.edu The compound could be used to cross-link polymer chains, such as polystyrene, to create the robust, porous bead structure typical of these resins, onto which ionic functionalities can be introduced. echemi.comgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13483-18-6 | echemi.cominchem.org |

| Molecular Formula | C₄H₈Cl₂O₂ | echemi.com |

| Molecular Weight | 159.01 g/mol | scbt.com |

| Physical Form | Viscous Liquid | echemi.com |

| Boiling Point | 99-100 °C @ 22 Torr | cas.org |

| Density | 1.2839 g/cm³ @ 20 °C | cas.org |

Application in Textile Modification (Crease Resistance, Wet Strength, Dyeing)

The bifunctional nature of this compound, featuring two reactive chloromethoxy groups, has led to its investigation as a crosslinking agent for cellulosic textiles such as cotton. echemi.com The primary goal of these applications is to enhance the physical properties of the fabric, including crease resistance, wet strength, and dye affinity.

When applied to cellulosic fibers, this compound can form covalent crosslinks between the polymer chains of cellulose (B213188). This three-dimensional network structure restricts the movement of the cellulose molecules, which is the underlying principle for imparting improved crease resistance. By holding the fibers in place, the fabric is less prone to wrinkling and can recover more readily from deformation.

Similarly, the formation of these water-resistant crosslinks contributes to a significant improvement in the wet strength of the textile. echemi.com Unmodified cellulosic fabrics typically lose a substantial portion of their strength when wet, as water molecules disrupt the hydrogen bonds between the cellulose fibers. The covalent bonds introduced by this compound are not affected by water, thus helping the fabric to retain its structural integrity and strength in a wet state.

Furthermore, the modification of cellulose with this compound can facilitate the dyeing process. The introduction of ether linkages and potentially other functional groups can alter the surface chemistry of the fibers, making them more receptive to certain classes of dyes. This can lead to increased dye uptake, improved color fastness, and a more efficient and uniform dyeing process. echemi.com

While the compound has been explored for these purposes, detailed quantitative data from contemporary research on its specific performance in textile modification is limited in publicly available literature. The following table illustrates the potential areas of impact, though specific values for this compound are not available.

Table 1: Investigated Applications in Textile Modification

| Property | Objective | Mechanism of Action |

|---|---|---|

| Crease Resistance | To reduce the formation of wrinkles and improve the smooth appearance of the fabric. | Formation of covalent crosslinks between cellulose chains, restricting fiber movement. |

| Wet Strength | To enhance the tensile strength of the fabric when saturated with water. | Introduction of water-stable covalent bonds that reinforce the fiber network. |

| Dyeing Facilitation | To improve the efficiency and fastness of the dyeing process. | Modification of the fiber surface chemistry to increase affinity for dyes. |

Formation of High Molecular Weight Ionene Polymeric Compositions

Ionene polymers are a class of polyammonium compounds characterized by the presence of quaternary ammonium (B1175870) centers within the polymer backbone. These materials have found applications in various fields, including as biocides, flocculants, and in gene delivery. The synthesis of high molecular weight ionene polymers is crucial for developing materials with robust mechanical and physical properties.

In principle, this compound can serve as a key building block in the synthesis of ionene polymers. Its two reactive chloromethoxy groups can react with difunctional tertiary amines in a polycondensation reaction. This step-growth polymerization process would lead to the formation of a polymer chain with quaternary ammonium sites integrated into the backbone, characteristic of ionene polymers.

The molecular weight of the resulting polymer is a critical parameter that influences its properties. Achieving a high molecular weight is dependent on several factors, including the purity of the monomers, the stoichiometry of the reactants, and the reaction conditions. While the synthesis of high molecular weight polymers is a general goal in polymer chemistry, specific research detailing the synthesis and characterization of high molecular weight ionene polymers derived from this compound is not extensively documented in the available literature.

The following table outlines the key parameters that would be relevant in the synthesis of such polymers.

Table 2: Key Parameters in the Synthesis of Ionene Polymers

| Parameter | Significance | Desired Outcome for High Molecular Weight |

|---|---|---|

| Monomer Purity | Impurities can interfere with the polymerization reaction and act as chain terminators. | High purity of both this compound and the diamine monomer. |

| Stoichiometry | An equimolar ratio of the reactive functional groups is essential for achieving high degrees of polymerization. | Precise control over the molar ratio of the monomers. |

| Reaction Conditions | Temperature, time, and solvent can influence the reaction rate and the potential for side reactions. | Optimization of conditions to favor polymer chain growth and minimize termination reactions. |

| Monomer Reactivity | The inherent reactivity of the chloromethoxy and amine groups will determine the feasibility of the polymerization. | Sufficiently high reactivity to drive the polycondensation reaction to completion. |

Exploration in Novel Materials Development

The reactivity of this compound has also led to its investigation in the development of novel materials with specialized applications, notably in the fields of light-sensitive polymers for lithography and ion-exchange resins. echemi.com

In the context of photolithography, light-sensitive polymers, or photoresists, are essential for creating the intricate patterns on semiconductor wafers. These polymers are designed to change their solubility in a developer solution upon exposure to light. This compound could potentially be used as a crosslinking agent or as a monomer in the synthesis of such polymers. Its ability to form stable crosslinks could be exploited to create negative photoresists, where the exposed regions of the polymer become insoluble.

Ion-exchange resins are another area where this compound has been explored. echemi.com These resins are polymeric materials containing charged functional groups that can exchange ions with the surrounding solution. They are widely used in water purification, chemical synthesis, and separation processes. The synthesis of ion-exchange resins often involves the functionalization of a pre-existing polymer, such as polystyrene. This compound could be used to crosslink polystyrene chains and simultaneously introduce reactive sites for the subsequent addition of ion-exchange groups.

The following table summarizes the potential roles and desired properties of materials developed using this compound in these advanced applications.

Table 3: Applications in Novel Materials Development

| Application Area | Potential Role of this compound | Desired Material Properties |

|---|---|---|

| Light-Sensitive Polymers (Photoresists) | Crosslinking agent for negative photoresists or monomer in polymer synthesis. | High sensitivity to specific wavelengths of light, good adhesion to substrates, and high resolution. |

| Ion-Exchange Resins | Crosslinking agent for polymer matrices (e.g., polystyrene) and precursor for functionalization. | High ion-exchange capacity, good chemical and thermal stability, and controlled porosity. |

Toxicological and Carcinogenic Research of 1,2 Bis Chloromethoxy Ethane

Mechanisms of Toxicity Related to Alkylating Properties

1,2-Bis(chloromethoxy)ethane is a bifunctional α-chloroether. The toxicity of α-chloroethers is closely linked to their chemical structure and reactivity as alkylating agents. These compounds are characterized by a chlorine atom and an oxygen atom attached to the same carbon, which makes them highly reactive. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent oxygen atom, leading to the formation of a resonance-stabilized carbocation. This electrophilic species can then react with nucleophilic sites in cellular macromolecules, such as DNA, RNA, and proteins.

The primary mechanism of toxicity for alkylating agents like this compound is believed to be their ability to form covalent adducts with DNA. Alkylation of DNA can occur at various sites on the purine (B94841) and pyrimidine (B1678525) bases, as well as on the phosphate (B84403) backbone. The formation of these adducts can lead to several adverse cellular outcomes, including DNA strand breaks, cross-linking of DNA strands, and mutations during DNA replication. If these DNA lesions are not properly repaired by the cell's DNA repair mechanisms, they can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, ultimately resulting in carcinogenesis. The bifunctional nature of this compound, with two reactive chloromethoxy groups, allows for the potential of cross-linking DNA strands, which is a particularly severe form of DNA damage.

In Vivo Carcinogenicity Studies in Experimental Animal Models

Dermal Application Studies and Tumorigenesis in Mice

In a long-term study on female ICR/Ha Swiss mice, this compound was applied to the skin three times a week. The results indicated its carcinogenic potential, leading to the development of skin tumors. The study observed both papillomas and squamous cell carcinomas at the site of application.

| Carcinogenicity Study of this compound via Dermal Application in Mice | |

| Species/Strain | Female ICR/Ha Swiss Mice |

| Route of Administration | Dermal Application |

| Tumor Type | Skin Papillomas and Squamous Cell Carcinomas |

| Key Finding | The compound induced malignant tumors at the site of application. |

Subcutaneous Injection Studies and Local Sarcoma Induction in Mice

The carcinogenic effects of this compound were also evaluated in female ICR/Ha Swiss mice through subcutaneous injection. The compound was administered once weekly. This route of administration led to the induction of local sarcomas at the injection site.

| Carcinogenicity Study of this compound via Subcutaneous Injection in Mice | |

| Species/Strain | Female ICR/Ha Swiss Mice |

| Route of Administration | Subcutaneous Injection |

| Tumor Type | Local Sarcomas |

| Key Finding | The compound produced malignant tumors at the site of administration. |

Intraperitoneal Injection Studies and Malignant Tumor Development in Mice

In the same comprehensive study, the carcinogenic potential of this compound was tested in female ICR/Ha Swiss mice via intraperitoneal injection, administered once weekly. This method also resulted in the development of malignant tumors, specifically local sarcomas.

| Carcinogenicity Study of this compound via Intraperitoneal Injection in Mice | |

| Species/Strain | Female ICR/Ha Swiss Mice |

| Route of Administration | Intraperitoneal Injection |

| Tumor Type | Local Sarcomas |

| Key Finding | The compound induced malignant tumors at the site of administration. |

Evaluation of Human Carcinogenic Potential by International Agencies

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound. In its assessment, IARC considered the available evidence from animal studies. Due to the lack of epidemiological data in humans, IARC has classified this compound as a Group 3 carcinogen. nj.govepa.gov This classification indicates that the agent is "not classifiable as to its carcinogenicity to humans." nj.govepa.gov This evaluation was based on the limited evidence of carcinogenicity in experimental animals. nj.govepa.gov

Other major regulatory agencies, such as the U.S. Environmental Protection Agency (EPA) and the U.S. National Toxicology Program (NTP), have not specifically listed this compound in their carcinogen classification databases. However, the structurally related and more potent carcinogen, bis(chloromethyl) ether, is classified as a known human carcinogen (Group A) by the EPA and is known to be a human carcinogen by the NTP. epa.govnih.gov

| Carcinogenicity Classification of this compound | |

| Agency | Classification |

| International Agency for Research on Cancer (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans nj.govepa.gov |

| U.S. Environmental Protection Agency (EPA) | Not explicitly classified |

| U.S. National Toxicology Program (NTP) | Not explicitly listed |

Risk Assessment Methodologies in Occupational and Environmental Settings

A comprehensive risk assessment for this compound in occupational and environmental settings would involve several steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the potential for this compound to cause adverse health effects, including cancer. The animal studies demonstrating its carcinogenicity would be a key component of this stage.

Dose-Response Assessment: This step would aim to quantify the relationship between the dose of this compound and the incidence of adverse health effects. Due to the nature of alkylating carcinogens, a non-threshold model is often assumed, meaning that there is some risk at any level of exposure.

Exposure Assessment: This involves determining the extent of human exposure in various settings. In an occupational context, this would include monitoring airborne concentrations of the substance and assessing the potential for dermal contact. For environmental exposure, this would involve measuring levels in air, water, and soil.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the incidence of adverse health effects in a given population under specific exposure scenarios.

Given the classification of this compound as a potential carcinogen based on animal data, a precautionary approach is generally recommended in occupational settings. This includes implementing engineering controls to minimize exposure, using personal protective equipment, and establishing strict handling procedures. For the closely related compound bis(chloromethyl) ether, the Occupational Safety and Health Administration (OSHA) has specific regulations for its handling as a carcinogen, which can serve as a model for developing safety protocols for other α-chloroethers. einsteinmed.eduosha.gov

Environmental Fate and Ecotoxicological Considerations of 1,2 Bis Chloromethoxy Ethane

Environmental Persistence and Degradation Pathways

However, based on its chemical structure as an α-chloroalkyl ether, some general degradation pathways can be anticipated. One of the primary degradation mechanisms for α-chloroalkyl ethers in the environment is hydrolysis. epa.gov It is expected that 1,2-bis(chloromethoxy)ethane will hydrolyze in the presence of moisture, such as in water or moist soil. epa.gov This chemical reaction would break the compound down into other substances. The specific products of this hydrolysis and the rate at which it occurs for this compound have not been quantitatively documented in the reviewed sources.

Information regarding the biodegradation of this compound is also limited. While some haloethers have been shown to be biodegradable, others are resistant to breakdown by microorganisms. epa.gov Without specific studies on this compound, its susceptibility to microbial degradation remains unconfirmed.

Table 1: Environmental Persistence Data for this compound

| Parameter | Medium | Value/Finding |

|---|---|---|

| Hydrolysis Half-Life | Water | Data not available |

| Biodegradation | Soil/Water | Data not available |

| Photodegradation | Air | Data not available |

Bioaccumulation Potential and Ecological Impact

Bioaccumulation is the process by which a chemical builds up in an organism over time, often through the food chain. There is a notable lack of data regarding the bioaccumulation potential of this compound. iloencyclopaedia.orgiloencyclopaedia.orgiloencyclopaedia.org Factors that influence bioaccumulation include the compound's octanol-water partition coefficient (Kow) and its persistence in the environment. Without this data, a definitive assessment of its tendency to accumulate in living organisms cannot be made.

Similarly, specific studies on the ecotoxicological impact of this compound on aquatic or terrestrial organisms were not found in the available literature. Toxicity testing on various species is required to determine the potential harm the substance could pose to different parts of an ecosystem.

The International Agency for Research on Cancer (IARC) has evaluated this compound and found it to be carcinogenic in mice in studies involving skin application and subcutaneous or intraperitoneal administration, where it produced malignant tumors at the site of administration. inchem.org However, no epidemiological studies or case reports in humans were available, and the IARC classifies it as "not classifiable as to its carcinogenicity to humans (Group 3)". lgcstandards.com The implications of its carcinogenicity in mice for wild animal populations upon environmental exposure are unknown.

Table 2: Ecotoxicological Data for this compound

| Endpoint | Species | Value/Finding |

|---|---|---|

| Aquatic Toxicity | Fish, Invertebrates | Data not available |

| Terrestrial Toxicity | Birds, Soil Organisms | Data not available |

| Bioaccumulation Factor (BCF) | - | Data not available |

Responsible Handling and Waste Management Practices in Research

Given the significant data gaps on the environmental and toxicological profile of this compound, coupled with the finding of carcinogenicity in animal studies, cautious handling and disposal are imperative in a research setting.

When working with this compound, researchers should employ standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and handle the chemical within a well-ventilated area or a fume hood to minimize exposure. fishersci.com

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal environmental regulations. echemi.com As a general principle for hazardous chemical waste, it should be collected in clearly labeled, sealed containers. thermofisher.com Prior to implementing land disposal of any waste residue, it is crucial to consult with environmental regulatory agencies for guidance on acceptable practices. echemi.com Incineration at a licensed hazardous waste facility is often a preferred method for the disposal of organic chemical waste. einsteinmed.edu Researchers should refer to their institution's specific hazardous waste management protocols and Safety Data Sheets (SDS) for detailed guidance.

Advanced Analytical Methodologies for 1,2 Bis Chloromethoxy Ethane Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are fundamental in separating 1,2-Bis(chloromethoxy)ethane from reaction mixtures and determining its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable tools in this regard.

Given the volatile nature of this compound, Gas Chromatography (GC) is a particularly suitable technique for its analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide detailed information about the compound's purity and identity. The choice of the GC column is critical for achieving good separation. A nonpolar column, such as one with a 5% diphenyl and 95% dimethylpolysiloxane stationary phase, is often effective for the analysis of such compounds. The temperature program of the GC oven is optimized to ensure the efficient separation of this compound from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary approach, particularly for non-volatile impurities that may be present. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common starting point for method development. The detection is typically carried out using a UV detector, although the lack of a strong chromophore in this compound may necessitate the use of other detectors like a Refractive Index (RI) detector or a Mass Spectrometer (MS) for sensitive detection.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | 5% Diphenyl / 95% Dimethylpolysiloxane | Helium | Mass Spectrometry (MS) | Purity assessment and identification of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water Gradient | UV/Mass Spectrometry (MS) | Characterization and purity assessment, especially for non-volatile components. |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

In the ¹H NMR spectrum, the protons of the ethylene (B1197577) bridge (-O-CH₂-CH₂-O-) would be expected to show a singlet, while the protons of the chloromethoxy groups (-O-CH₂-Cl) would appear as another distinct singlet. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would show two distinct signals corresponding to the two different types of carbon atoms: one for the ethylene bridge carbons and another for the chloromethoxy carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic C-O-C stretching vibrations for the ether linkages and C-Cl stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. Under electron ionization (EI), the this compound molecule would likely undergo fragmentation through the loss of a chlorine atom, a chloromethoxy group, or cleavage of the ethylene bridge. The resulting mass-to-charge ratios of the fragments are characteristic of the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | Singlet for -O-CH₂-CH₂-O- protons; Singlet for -O-CH₂-Cl protons. |

| ¹³C NMR | Signal for -O-CH₂-CH₂-O- carbons; Signal for -O-CH₂-Cl carbons. |

| IR Spectroscopy | Characteristic C-O-C and C-Cl stretching vibrations. |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragment ions corresponding to the loss of Cl, CH₂OCl, and cleavage of the ethylene bridge. |

Development of Quantitative Analytical Protocols

The development of robust and validated quantitative analytical protocols is crucial for determining the concentration of this compound in various samples, such as in reaction monitoring or as a potential impurity in other chemical products.

A common approach for the quantitative analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) operating in selected ion monitoring (SIM) mode. This technique offers high selectivity and sensitivity. A quantitative method would involve the following key steps:

Sample Preparation: Dissolving a precisely weighed amount of the sample in a suitable solvent. For trace-level analysis, a pre-concentration step such as solid-phase microextraction (SPME) might be employed.

Calibration: Preparation of a series of calibration standards with known concentrations of this compound. An internal standard, a compound with similar chemical properties but chromatographically resolved from the analyte, is often added to both the samples and calibration standards to improve accuracy and precision.

GC-MS Analysis: Injection of the prepared samples and standards into the GC-MS system. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound and the internal standard, which enhances the signal-to-noise ratio and lowers the limit of detection.

Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Method Validation: The developed method must be validated according to established guidelines (e.g., ICH for pharmaceutical applications) to demonstrate its accuracy, precision, linearity, range, specificity, and robustness.

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. |

| Sample Preparation | Dilution in a suitable solvent; potential for Solid-Phase Microextraction (SPME) for trace analysis. |

| Calibration | External or internal standard calibration using a series of known concentrations. |

| Validation | Assessment of accuracy, precision, linearity, range, specificity, and robustness. |

Derivatives and Analogues of 1,2 Bis Chloromethoxy Ethane in Chemical Research

Synthetic Strategies for Novel Derivatives

The primary synthetic utility of 1,2-bis(chloromethoxy)ethane lies in its role as a crosslinking agent and a linker molecule. The chloromethyl ether moieties are susceptible to nucleophilic substitution, providing a versatile platform for creating a variety of derivatives.

One of the main synthetic strategies involves the reaction of this compound with polymeric materials containing nucleophilic functional groups, such as hydroxyl or amine groups. This process results in the formation of a three-dimensional crosslinked network, which significantly alters the physical and chemical properties of the parent polymer. The degree of crosslinking can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. This approach has been explored for modifying natural polymers like cellulose (B213188) to impart desirable characteristics such as crease resistance.

Another key synthetic application is in the preparation of ion-exchange resins. In this context, this compound can be used to crosslink polymer chains, such as polystyrene, and simultaneously introduce functional groups or provide sites for further functionalization. The resulting crosslinked resins exhibit enhanced mechanical stability and controlled porosity, which are crucial for their performance in ion-exchange chromatography and other separation processes.

The synthesis of macrocyclic compounds represents another avenue for the derivatization of this compound. By reacting with bifunctional nucleophiles, such as diols or diamines, under high-dilution conditions, it is possible to construct macrocyclic ethers and related structures. The ethylene (B1197577) glycol diether backbone of this compound provides a flexible spacer element for these macrocycles.

| Derivative Type | Synthetic Approach | Reactants | Key Features of Synthesis |

| Crosslinked Polymers | Nucleophilic Substitution | This compound, Polymer with -OH or -NH2 groups | Formation of a 3D network, properties are tunable by controlling crosslink density. |

| Ion-Exchange Resins | Crosslinking and Functionalization | This compound, Polystyrene or other suitable polymers | Creates a robust, porous structure suitable for separation applications. |

| Macrocycles | Cyclization Reaction | This compound, Bifunctional nucleophiles (e.g., diols, diamines) | High-dilution conditions favor intramolecular cyclization over polymerization. |

Structure-Activity Relationship Studies of Modified Analogues

The properties of derivatives of this compound are intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies in this area primarily focus on how the degree of crosslinking and the nature of the incorporated functionalities influence the macroscopic properties of the resulting materials.

In the context of crosslinked polymers, the density of the crosslinks introduced by this compound is a critical determinant of the material's properties. A higher degree of crosslinking generally leads to increased rigidity, improved thermal stability, and reduced solubility and swelling in solvents. dtic.mil For instance, in textile applications, a certain level of crosslinking is necessary to achieve crease resistance, but excessive crosslinking can lead to a decrease in the fabric's flexibility and strength.

The nature of the polymer backbone and the specific nucleophilic groups involved in the crosslinking reaction also play a significant role. For example, crosslinking a hydrophilic polymer will result in a hydrogel, where the degree of swelling in water is inversely proportional to the crosslink density. The mechanical properties of such hydrogels, including their elasticity and compressive strength, are also directly influenced by the crosslinking network.

For ion-exchange resins, the structure of the crosslinked matrix affects both the ion-exchange capacity and the selectivity of the resin. A more porous structure, achieved by controlling the crosslinking process, allows for better access of ions to the active sites within the resin, thereby enhancing its performance. The length and flexibility of the this compound crosslinker itself can also influence the final properties of the resin.

| Structural Modification | Effect on Activity/Property | Research Context |

| Increased Crosslink Density | Increased rigidity, higher thermal stability, decreased swelling | Polymer Science, Material Science |

| Introduction of Hydrophilic Groups | Formation of hydrogels, water absorption capacity is modulated | Biomaterials, Drug Delivery |

| Controlled Porosity in Resins | Enhanced ion-exchange capacity and selectivity | Separation Science, Catalysis |

Investigating Potential Research Applications of Derived Compounds

The derivatives of this compound have been investigated for a range of potential research applications, primarily stemming from its ability to form stable crosslinked networks and act as a molecular linker.

One of the most explored applications is in the field of material science, specifically in the modification of polymers. The ability to enhance the mechanical and thermal properties of polymers through crosslinking has led to research into their use as curing agents for epoxy resins and as stabilizers for vulcanized rubbers. researchgate.net The resulting materials exhibit improved durability and resistance to chemical degradation.

In the area of separation science, the use of this compound in the synthesis of ion-exchange resins continues to be a subject of research. These resins are crucial for water purification, metal recovery, and as catalysts in various chemical reactions. The ability to tailor the properties of these resins by controlling the crosslinking process allows for the development of materials with specific selectivities for different ions.

Furthermore, the potential for creating light-sensitive polymers using this compound has been investigated for applications in lithography. researchgate.net In these systems, the crosslinking reaction can be initiated by light, allowing for the creation of patterned surfaces. This technology is fundamental to the fabrication of microelectronic devices.

The development of novel macrocycles and host-guest systems using this compound as a building block is another area of active research. These compounds have potential applications in molecular recognition, sensing, and as phase-transfer catalysts. The ethylene glycol diether unit can provide a binding site for cations, similar to crown ethers.

| Application Area | Specific Use of Derivative | Investigated Properties |

| Material Science | Curing agent for epoxy resins, stabilizer for rubbers | Enhanced mechanical strength, thermal stability, chemical resistance. researchgate.net |

| Separation Science | Synthesis of ion-exchange resins | Tunable porosity, ion selectivity, catalytic activity. |

| Lithography | Preparation of light-sensitive polymers | Photo-initiated crosslinking for pattern formation. researchgate.net |

| Supramolecular Chemistry | Synthesis of macrocyclic compounds | Host-guest binding, molecular recognition, catalysis. |

Future Directions and Emerging Research Avenues for 1,2 Bis Chloromethoxy Ethane

Advancements in Green Chemistry Approaches for Synthesis and Application

The traditional synthesis of ethers, including halogenated ethers like 1,2-Bis(chloromethoxy)ethane, often involves hazardous reagents and generates significant waste. acs.org Future research must prioritize the development of greener synthetic routes and applications to minimize environmental impact. A shift towards sustainable catalysts, renewable feedstocks, and energy-efficient reaction conditions is crucial. pharmiweb.com

Key areas for future investigation include:

Catalyst Development: Exploring the use of solid acid catalysts, zeolites, or enzyme-based systems to replace traditional corrosive and hazardous catalysts. The goal would be to increase reaction efficiency and selectivity while allowing for easier catalyst recovery and reuse.

Alternative Reagents and Feedstocks: Investigating the potential for synthesizing this compound or analogous compounds from bio-based starting materials. For instance, research could focus on converting bio-derived diols into the target molecule, thereby reducing reliance on petrochemical sources. mdpi.com

Solvent Minimization and Replacement: Developing solvent-free reaction conditions or employing green solvents like ionic liquids or supercritical fluids to reduce volatile organic compound (VOC) emissions and simplify product purification.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave or ultrasonic energy can often lead to shorter reaction times, lower energy consumption, and higher yields in ether synthesis. Research into these techniques for the synthesis of this compound could offer a more sustainable manufacturing process.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids | Reusable solid acid catalyst or biocatalyst |

| Solvent | Dioxane, Pyridine chemicalbook.com | Solvent-free or biodegradable solvent |

| Feedstock | Petroleum-derived diols | Bio-based diols from renewable resources |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |

| Byproducts | Stoichiometric salt waste | Water as the primary byproduct |

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are powerful tools for understanding the reactivity, properties, and potential hazards of chemical compounds at the molecular level. acs.org For a reactive and potentially hazardous molecule like this compound, these in silico approaches can provide crucial insights while minimizing laboratory exposure.

Future research directions in this area could involve:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model the reaction pathways for the synthesis of this compound. nrel.govresearchgate.net This can help in optimizing reaction conditions and designing more efficient catalysts.

Toxicity Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the carcinogenicity and other toxicological endpoints of this compound and its potential metabolites. nih.gov This can guide the design of safer analogues with reduced toxicity.

Environmental Fate and Transport Modeling: Simulating the interactions of this compound with soil, water, and atmospheric components to predict its environmental persistence, degradation pathways, and potential for bioaccumulation. researchgate.net

Materials Science Applications: Modeling the interaction of this compound with polymer surfaces or other materials to understand its performance as a crosslinking agent and to design more effective and durable materials.

| Research Area | Computational Method | Objective |

|---|---|---|

| Synthesis | Density Functional Theory (DFT) | Investigate reaction mechanisms and catalyst performance. researchgate.net |

| Toxicology | Quantitative Structure-Activity Relationship (QSAR) | Predict carcinogenicity and other toxicological endpoints. nih.gov |

| Environmental Science | Molecular Dynamics (MD) Simulations | Model environmental fate, transport, and degradation. researchgate.net |

| Materials Science | Molecular Docking and Simulation | Understand interactions with polymers for improved material design. |

Interdisciplinary Research Collaborations and Translational Studies

Addressing the complex challenges associated with this compound requires a collaborative effort across multiple scientific disciplines. nih.gov Translational studies are essential to bridge the gap between fundamental research and practical applications, particularly in the context of chemical safety and risk assessment. umaryland.edu

Future research should foster collaborations between:

Chemists and Toxicologists: To design and synthesize safer alternatives to this compound with reduced carcinogenic potential, guided by toxicological screening. rsc.org

Materials Scientists and Environmental Scientists: To develop novel materials that can effectively capture or degrade this compound from industrial waste streams, and to study its long-term environmental impact. materialsciencejournal.orgresearchgate.net

Chemical Engineers and Occupational Health Scientists: To design safer industrial processes for the synthesis and use of this compound that minimize worker exposure, and to develop sensitive biomarkers for monitoring potential exposure. nih.gov

Regulatory Scientists and Industry Stakeholders: To establish a framework for the responsible use and management of this compound, ensuring that any future applications are rigorously evaluated for their safety and environmental impact. mdpi.com

| Collaborating Disciplines | Research Focus | Potential Outcome |

|---|---|---|

| Chemistry & Toxicology | Design and synthesis of safer analogues. rsc.org | Development of non-carcinogenic alternatives. |

| Materials Science & Environmental Science | Development of remediation technologies. materialsciencejournal.orgresearchgate.net | Effective methods for waste treatment and environmental cleanup. |

| Chemical Engineering & Occupational Health | Safer process design and exposure monitoring. nih.gov | Reduced occupational health risks. |

| Regulatory Science & Industry | Risk assessment and management frameworks. mdpi.com | Guidelines for responsible use and handling. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.